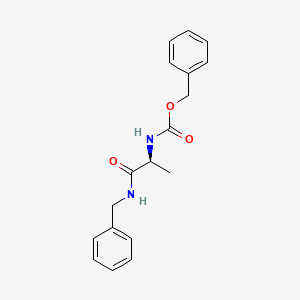

N-(Benzyloxycarbonyl)-L-alanine benzylamide

Description

N-(Benzyloxycarbonyl)-L-alanine benzylamide (CAS 2489-19-2) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The benzyloxycarbonyl (Cbz) group serves as a temporary protecting group for the amine functionality, while the benzylamide moiety stabilizes the carboxylic acid. Its molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of 328.36 g/mol. This compound is synthesized via coupling reactions involving carbodiimides like EDC·HCl and activators such as HOBt, followed by purification via recrystallization or HPLC .

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-14(17(21)19-12-15-8-4-2-5-9-15)20-18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFYJIYTOARNTF-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxycarbonyl)-L-alanine benzylamide typically involves the protection of L-alanine followed by amidation. One common method is the reaction of L-alanine with benzyl chloroformate in the presence of a mild base to form N-(Benzyloxycarbonyl)-L-alanine. This intermediate is then reacted with benzylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production time.

Chemical Reactions Analysis

Types of Reactions

N-(Benzyloxycarbonyl)-L-alanine benzylamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Palladium on Carbon (Pd/C): Used for hydrogenation reactions.

Nickel Boride: Used for chemoselective deprotection at ambient temperature.

Major Products

The major products formed from these reactions include the deprotected amine, which can be further utilized in peptide synthesis and other organic transformations.

Scientific Research Applications

N-(Benzyloxycarbonyl)-L-alanine benzylamide has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Pharmaceuticals: The compound is utilized in the development of drugs and therapeutic agents.

Biological Studies: It serves as a tool in studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of N-(Benzyloxycarbonyl)-L-alanine benzylamide primarily involves its role as a protected amino acid. The benzyloxycarbonyl group protects the amino functionality during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interactions, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues differ in amino acid residues, protecting groups, or terminal functionalities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: this compound is sparingly soluble in water but soluble in ethanol and DMF, similar to other Cbz-protected amides .

- Stability : The Cbz group offers moderate stability toward nucleophiles compared to benzoyl derivatives, which are more prone to hydrolysis under acidic conditions .

- Melting Points : Cbz-alanine derivatives typically exhibit higher melting points (e.g., 157–159°C for Cbz-L-phenylalanyl-L-alanine) compared to benzoyl analogues due to stronger hydrogen bonding .

Biological Activity

N-(Benzyloxycarbonyl)-L-alanine benzylamide, also known as N-Cbz-L-alanine benzylamide, is a derivative of the amino acid L-alanine. This compound features a benzyloxycarbonyl (Cbz) protecting group on the amino group and a benzylamide moiety, which enhances its stability and solubility in organic solvents. Its structural characteristics make it an important building block in medicinal chemistry and peptide synthesis.

Structural Characteristics

The structural formula of N-Cbz-L-alanine benzylamide can be represented as follows:

This compound is notable for its combination of a bulky Cbz protecting group and a benzylamide moiety, which enhances lipophilicity and potentially alters pharmacokinetic properties compared to other derivatives. The following table summarizes some related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-L-alanine | Contains a tert-butyloxycarbonyl group | More stable under basic conditions |

| N-Acetyl-L-alanine | Acetyl group instead of Cbz | Typically used in simpler peptide syntheses |

| N-Benzyloxycarbonyl-L-glycine | Glycine backbone with benzyloxycarbonyl | Smaller size may lead to different reactivity |

Biological Activity

N-Cbz-L-alanine benzylamide exhibits various biological activities primarily attributed to its structural features. Key areas of research include:

- Antimicrobial Activity : Studies have shown that amino acid derivatives like N-Cbz-L-alanine benzylamide can inhibit bacterial alanine racemase (Alr), an enzyme crucial for the synthesis of bacterial cell walls. This makes it an attractive target for antibacterial drug design against both Gram-positive and Gram-negative bacteria .

- Peptide Synthesis : The compound serves as a versatile building block in peptide synthesis, contributing to the development of bioactive peptides with potential therapeutic applications.

- Anti-cancer Properties : Recent studies have indicated that modifications to compounds similar to N-Cbz-L-alanine benzylamide can enhance their cytotoxicity against cancer cells. For example, derivatives have shown promising results in inhibiting the proliferation of ovarian cancer cells, with effective concentrations (EC50) reported as low as 0.5 μM .

Case Studies

- Inhibition of Alanine Racemase : A study focused on the inhibition of bacterial alanine racemase demonstrated that N-Cbz-L-alanine benzylamide could act as a mechanism-based inhibitor, which is significant for developing new antibacterial agents .

- Cytotoxicity in Cancer Cells : Research evaluating the anti-proliferative effects of various derivatives revealed that certain modifications to the benzylamide structure resulted in enhanced cytotoxicity against A2780 ovarian cancer cells, emphasizing the importance of structural alterations in drug design .

- Peptide Synthesis Applications : The compound has been utilized in synthesizing various peptides that demonstrate biological activity, showcasing its role as a crucial intermediate in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(Benzyloxycarbonyl)-L-alanine benzylamide in peptide chemistry?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling, where N-(Benzyloxycarbonyl)-L-alanine (Z-L-Ala) is activated using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of benzylamine. The reaction is performed in anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Post-synthesis, purification is achieved via recrystallization or column chromatography. The benzyloxycarbonyl (Cbz) group acts as a temporary amine-protecting group, removable under hydrogenolysis or acidic conditions .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- HPLC : To assess purity (>97% by area normalization under reverse-phase conditions) .

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., benzyl protons at δ 7.2–7.4 ppm and carbonyl signals at ~170 ppm) .

- Melting Point : Reported as 113–114°C, deviations may indicate impurities .

- Optical Rotation : Specific rotation (c = 2 in acetic acid) confirms enantiomeric purity .

Q. How does the benzyloxycarbonyl (Cbz) group function in peptide synthesis?

- Methodological Answer : The Cbz group protects the α-amino group of L-alanine during peptide elongation. It is stable under basic and nucleophilic conditions but cleavable via catalytic hydrogenation (H₂/Pd-C) or hydrofluoric acid (HF). This selectivity prevents undesired side reactions during coupling steps. Comparative studies show it offers better steric protection than Boc (tert-butoxycarbonyl) groups in certain sterically hindered environments .

Advanced Research Questions

Q. How can racemization be minimized during coupling of this compound?

- Methodological Answer : Racemization is mitigated by:

- Low Temperature : Conducting reactions at 0–4°C to reduce base-catalyzed epimerization.

- Coupling Reagents : Using HOBt (hydroxybenzotriazole) or Oxyma as additives to suppress racemization during activation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize the activated intermediate. Studies report <2% racemization under optimized conditions (pH 6–7, 4°C) .

Q. What strategies optimize enzymatic synthesis of this compound in non-conventional solvents?

- Methodological Answer : Papain immobilized on magnetic nanocrystalline cellulose (PA@MNCC) in deep eutectic solvents (DESs, e.g., choline chloride/urea) enhances reaction efficiency. Key parameters:

- DES Composition : 1:2 molar ratio of choline chloride to urea improves enzyme stability and substrate solubility.

- Temperature : 30–40°C balances reaction rate and enzyme denaturation.

- Substrate Ratio : A 1:1.2 molar ratio of Z-L-Ala-OMe to benzylamide maximizes yield (>85% in 12 hours) .

Q. How does storage temperature affect the stability of this compound?

- Methodological Answer :

Q. What advanced techniques validate its role in complex peptide architectures?

- Methodological Answer :

- Circular Dichroism (CD) : Confirms retention of L-configuration in synthesized peptides.

- LC-MS/MS : Detects trace impurities (e.g., deprotected alanine or benzyl alcohol byproducts) at ppm levels.

- X-ray Crystallography : Resolves stereochemical alignment in crystal lattices, critical for structural studies .

Data Contradictions and Resolutions

- vs. 14 : reports a melting point of 113–114°C, while enzymatic synthesis in may yield products with slight variations due to solvent residues. Cross-validate purity via HPLC and NMR to resolve discrepancies.

- Racemization Rates : Some protocols report <2% racemization, while others note higher rates under suboptimal conditions. Standardize coupling protocols (e.g., HOBt/EDC at 4°C) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.